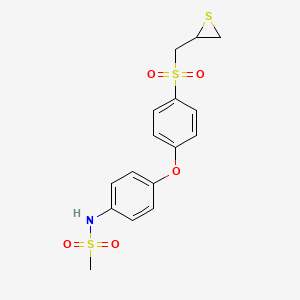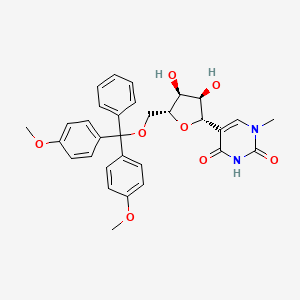
3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to a flavylium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4’-dihydroxyflavone and methoxybenzaldehyde.
Methoxylation: The hydroxyl groups on the flavone are selectively methoxylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Formation of Flavylium Core: The methoxylated intermediate is then subjected to acidic conditions to form the flavylium core. This step often involves the use of hydrochloric acid or sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The flavylium core can be reduced to form dihydroflavylium derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavylium compounds.
Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.
Scientific Research Applications
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with different positions of hydroxyl and methoxy groups.
3,5-Dihydroxy-6,7,3’,4’-tetramethoxyflavone: Contains additional methoxy groups compared to 3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride.
Cirsilineol (5,4’-dihydroxy-6,7,3’-trimethoxyflavone): Another flavonoid with similar functional groups but different core structure.
Uniqueness
3,4’-Dihydroxy-5,6,7-trimethoxyflavylium Chloride is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of flavonoid chemistry.
Properties
Molecular Formula |
C18H17ClO6 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5,6,7-trimethoxychromenylium-3-ol;chloride |
InChI |
InChI=1S/C18H16O6.ClH/c1-21-15-9-14-12(17(22-2)18(15)23-3)8-13(20)16(24-14)10-4-6-11(19)7-5-10;/h4-9H,1-3H3,(H-,19,20);1H |
InChI Key |
IFSIZBIMZFPLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=[O+]C(=C(C=C2C(=C1OC)OC)O)C3=CC=C(C=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)





![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)


